Pentanoic acid methyl-(2-methylamino-ethyl)-amide

Descripción general

Descripción

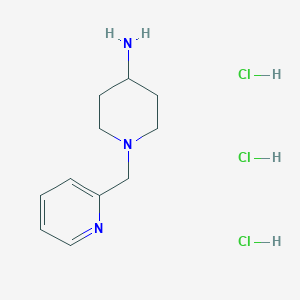

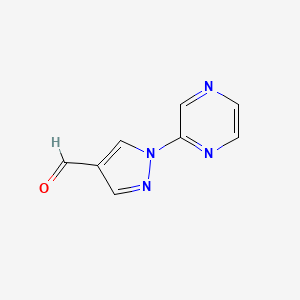

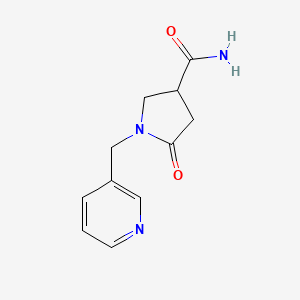

Pentanoic acid methyl-(2-methylamino-ethyl)-amide is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis and Intermediates

Pentanoic acid methyl-(2-methylamino-ethyl)-amide serves as a significant intermediate in organic chemistry, especially in the synthesis of Weinreb amides. Weinreb amides are extensively utilized for their unique reactivity, allowing for the direct conversion of carboxylic acids, acid chlorides, and esters into aldehydes or ketones. This conversion, facilitated by organometallic reagents, yields high reactivity and selectivity, avoiding over-addition and ensuring the production of stable ketones. Moreover, Weinreb amides undergo nucleophilic addition, forming a stable five-membered cyclic intermediate, which is crucial for controlled reactivity in synthesis processes (Khalid, Mohammed, & Kalo, 2020).

Renewable Feedstocks and Sustainable Chemistry

Research on soybean oil as a renewable feedstock has demonstrated the versatility of this compound derivatives in producing nitrogen-containing materials. The conversion of triglycerides into fatty amines and amides highlights the potential of these compounds in creating a variety of industrially significant products, including novel compounds, surfactants, and polymers containing nitrogen. This approach aligns with the goals of sustainable chemistry, emphasizing resource conservation, waste minimization, and the development of environmentally friendly processes (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).

Liquid Crystal Research

In the realm of liquid crystals, this compound derivatives have been explored for their unique properties in forming methylene-linked liquid crystal dimers. These dimers exhibit distinctive transitional properties, including the formation of a twist-bend nematic phase, which is a lower temperature phase characterized by its peculiar optical textures. This research provides insights into the structural factors influencing liquid crystal behaviors, offering potential applications in advanced display technologies and materials science (Henderson & Imrie, 2011).

Therapeutic Research and Drug Development

The therapeutic potential of this compound derivatives has been investigated, particularly focusing on the inhibition of fatty acid amide hydrolase (FAAH). FAAH plays a crucial role in the modulation of endocannabinoid signaling, which is implicated in various physiological processes such as pain, inflammation, and mood regulation. Inhibitors of FAAH, derived from this compound, offer a promising approach for the development of new therapeutic agents with potential applications in pain management and the treatment of CNS disorders, without the undesirable effects associated with direct cannabinoid receptor agonists (Ahn, Johnson, & Cravatt, 2009).

Propiedades

IUPAC Name |

N-methyl-N-[2-(methylamino)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-4-5-6-9(12)11(3)8-7-10-2/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGHLSZLUJKZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C)CCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630435 | |

| Record name | N-Methyl-N-[2-(methylamino)ethyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917202-04-1 | |

| Record name | N-Methyl-N-[2-(methylamino)ethyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)